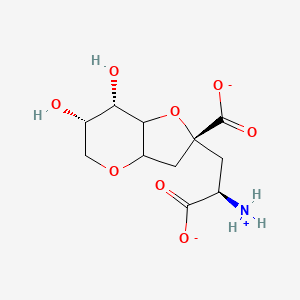

2,4-Epi-neodysiherbaine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H16NO8- |

|---|---|

Peso molecular |

290.25 g/mol |

Nombre IUPAC |

(2R,6S,7S)-2-[(2R)-2-azaniumyl-2-carboxylatoethyl]-6,7-dihydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |

InChI |

InChI=1S/C11H17NO8/c12-4(9(15)16)1-11(10(17)18)2-6-8(20-11)7(14)5(13)3-19-6/h4-8,13-14H,1-3,12H2,(H,15,16)(H,17,18)/p-1/t4-,5+,6?,7+,8?,11-/m1/s1 |

Clave InChI |

NRTJEXLNSCGBJU-LUHIGIFZSA-M |

SMILES isomérico |

C1[C@@H]([C@@H](C2C(O1)C[C@](O2)(C[C@H](C(=O)[O-])[NH3+])C(=O)[O-])O)O |

SMILES canónico |

C1C2C(C(C(CO2)O)O)OC1(CC(C(=O)[O-])[NH3+])C(=O)[O-] |

Origen del producto |

United States |

Chemical Synthesis and Analog Development of 2,4 Epi Neodysiherbaine

Retrosynthetic Analysis and Key Synthetic Strategies for the Hexahydrofuro[3,2–b]pyrane Core

The unique molecular structure of dysiherbaine and its analogues, characterized by a cis-fused hexahydrofuro[3,2-b]pyran ring system, has spurred significant interest in their total synthesis. nih.govjst.go.jp A common retrosynthetic approach involves dissecting the molecule into the core bicyclic structure and the amino acid side chain. The hexahydrofuro[3,2-b]pyran core, with its densely functionalized tetrahydropyran (B127337) (THP) ring featuring multiple contiguous stereocenters, presents a formidable synthetic challenge. nih.gov

Key strategies for constructing this core often rely on the stereocontrolled formation of the tetrahydropyran ring followed by the annulation of the tetrahydrofuran (B95107) ring. One notable approach utilizes a tethered aminohydroxylation reaction to install the requisite amino and hydroxyl groups concurrently while forming the THP ring with four contiguous cis-stereocenters. nih.govnih.gov Another powerful strategy employs a ring-contraction transformation to form a key lactone intermediate, which then serves as a scaffold for the elaboration of the bicyclic system. nih.gov

Stereoselective Control in Total Synthesis of Dysiherbaine and Neodysiherbaine Analogues

Achieving stereoselective control over the numerous chiral centers within the hexahydrofuro[3,2-b]pyran core is paramount in the total synthesis of dysiherbaine and its analogues. jst.go.jp Early generation syntheses often struggled with controlling the stereochemistry at the C4 quaternary center. jst.go.jp However, later-generation syntheses have overcome this challenge through the development of highly stereocontrolled methods.

A combination of Donohoe's tethered aminohydroxylation and a Negishi coupling/Katsuki–Sharpless asymmetric epoxidation sequence followed by a 5-exo-tet cyclization has proven effective in assembling the cis-fused hexahydrofuro[3,2-b]pyran ring system in a completely stereocontrolled manner. jst.go.jp The Katsuki-Sharpless asymmetric epoxidation of a σ-symmetrical divinyl carbinol is a key step in establishing the initial stereochemistry, which then directs the formation of subsequent stereocenters. jst.go.jp Furthermore, intramolecular SN2 cyclization of an N-Boc-protected amino alcohol has been utilized to install the cis-oriented amino alcohol functionality on the tetrahydropyran ring. acs.org The strategic use of these and other stereoselective reactions has enabled the efficient and controlled synthesis of various dysiherbaine and neodysiherbaine analogues. acs.orgrsc.org

Strategic C-C and C-N Bond Formation Pathways

The construction of the dysiherbaine framework relies on the strategic formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Retrosynthetic analysis often identifies critical disconnections that guide the choice of bond-forming reactions. numberanalytics.com

For C-C bond formation, the Negishi cross-coupling reaction has been a valuable tool. jst.go.jp This palladium-catalyzed reaction has been successfully applied to couple an organozinc reagent with a highly functionalized enol triflate, a challenging transformation that is crucial for building the carbon skeleton. jst.go.jp Another important C-C bond-forming reaction is the intramolecular Michael addition, which has been used to construct the butenolide ring present in some synthetic intermediates. jst.go.jp

Targeted Synthesis of 2,4-Epi-neodysiherbaine

The targeted synthesis of this compound, a stereoisomer of neodysiherbaine, has been pursued to investigate the structure-activity relationships of this class of compounds. This specific epimer has demonstrated unique pharmacological properties, acting as an antagonist at certain kainate receptors, in contrast to the agonist activity of the natural product. nih.gov

The synthesis of this compound requires precise control over the stereochemistry at the C2 and C4 positions of the hexahydrofuro[3,2-b]pyran core. This is typically achieved through a combination of enantioselective methodologies and strategic epimerization steps.

Enantioselective Methodologies for Stereocenter Establishment

The enantioselective synthesis of complex molecules like this compound relies on methods that can establish multiple stereocenters with high fidelity. rsc.orgchemrxiv.org A key strategy in the synthesis of dysiherbaine analogues involves the desymmetrization of a prochiral starting material to install the initial chiral center, which then directs the stereochemistry of subsequent transformations. rsc.org

One powerful approach is the Katsuki-Sharpless asymmetric epoxidation, which is used to create a chiral epoxy alcohol from a σ-symmetrical divinyl carbinol with high enantioselectivity. jst.go.jpjst.go.jp This initial stereocenter serves as a linchpin for controlling the stereochemistry of the rest of the molecule. Another crucial enantioselective method is the catalytic asymmetric hydrogenation of an enamide ester, which is employed to efficiently construct the amino acid appendage with the desired stereochemistry. acs.org Organocatalysis has also emerged as a powerful tool for the enantioselective construction of stereocenters, offering complementary strategies to traditional metal-catalyzed reactions. rsc.orgnih.gov The strategic application of these enantioselective methodologies is fundamental to the successful synthesis of specific stereoisomers like this compound. nih.gov

Approaches to Epimerization at C2 and C4 Positions

The specific stereochemical configuration of this compound necessitates a synthetic route that allows for the inversion of stereochemistry at the C2 and C4 positions relative to the natural product, neodysiherbaine. nih.gov Epimerization, the chemical conversion of one epimer to another, is a key strategy to achieve this. echemi.com

In the context of monosaccharide chemistry, the C2 position is known to be susceptible to epimerization through an enolate intermediate. pearson.com While the hexahydrofuro[3,2-b]pyran core is not a simple sugar, similar principles can be applied. The synthesis of neodysiherbaine analogues has involved the disruption of the L-glutamate congener through epimerization, leading to molecules with altered biological activities. nih.gov

A specific method to achieve epimerization at a hydroxyl-bearing carbon, such as C4, involves a two-step sequence. First, the hydroxyl group is converted to a good leaving group, for instance, a triflate. Subsequent nucleophilic substitution with an acetate (B1210297) anion proceeds with inversion of configuration (SN2 reaction). Finally, hydrolysis of the resulting acetate ester reveals the epimerized alcohol. lookchem.com For the C2 position, which is part of the amino acid side chain, epimerization can be influenced by the reaction conditions during the formation of the pyrrolidine (B122466) ring or through specific enzymatic or chemical methods targeting the α-carbon of the amino acid. mdpi.comvaia.com

Derivatization and Analog Generation Strategies Related to this compound

The development of derivatives and analogs of this compound and related compounds is crucial for exploring structure-activity relationships (SAR) and for creating molecular probes to study their biological targets. lookchem.comnih.gov

One strategy for analog generation involves modifying the functional groups on the hexahydrofuro[3,2-b]pyran core. For example, the synthesis of 9-epi-dysiherbaine, 9-deoxydysiherbaine, and 9-methoxydysiherbaine has been accomplished to investigate the importance of the C9 hydroxyl group for biological activity. acs.org These studies revealed that both the presence and the stereochemistry of this hydroxyl group are critical for high-affinity and selective binding to glutamate (B1630785) receptor subtypes. acs.org

Another approach to derivatization focuses on the amino acid appendage. N-ethyldysiherbaine has been synthesized to probe the role of the primary amine. acs.org Furthermore, analogs with a hydroxymethyl substituent at the C10 position of neodysiherbaine A have been developed as potential molecular probes. lookchem.comnih.gov The synthesis of these analogs often leverages advanced intermediates from the total synthesis of the parent natural products. acs.org The biological evaluation of these derivatives provides valuable insights into the pharmacophore of dysiherbaine and its congeners, guiding the design of new compounds with tailored properties. nih.gov

Synthetic Modifications at C8, C9, and C10 Ring Positions

The functional groups located on the perhydrofuropyran bicyclic ring system of neodysiherbaine (NDH) are critical determinants of its pharmacological activity and selectivity. nih.gov Research has shown that both the type and stereochemistry of the substituents at the C8 and C9 positions significantly influence the molecule's interaction with kainate receptor (KAR) subtypes. lookchem.com

Synthetic strategies have been developed to create a series of analogs with modifications at these positions to explore structure-activity relationships (SAR). lookchem.com A key approach involves using an advanced intermediate that allows for the assembly of various analogs with different functionalities at C8 and C9, which would be impossible to achieve by modifying the natural product directly. One of the most profound modifications was the removal of both the C8 and C9 functional groups to create 8,9-dideoxy-neodysiherbaine (also known as MSVIII-19). nih.govnih.gov This alteration dramatically changed the compound's pharmacological profile, converting the high-affinity agonist into a selective antagonist of GluK1-containing kainate receptors. nih.govnih.gov

Further exploration of the C8 and C9 positions has involved creating deoxy analogs and epimers to manipulate the orientation of the substituents. nih.gov The spatial arrangement of the functional groups at C8 and C9 has been identified as a critical factor for both binding affinity and pharmacological action. nih.gov

In addition to the C8 and C9 positions, the C10 position on the pyran ring has been a target for synthetic modification. nih.gov The development of a derivative with a hydroxymethyl substituent at the C10 position was undertaken to create potential molecular probes for studying the biological functions of dysiherbaine and neodysiherbaine. lookchem.com The synthesis of 10-hydroxymethyl-neodysiherbaine A was achieved through a multi-step process that included a key regioselective substitution at the C9 position, followed by inversion of the hydroxyl group and final acid hydrolysis. lookchem.com Preliminary biological evaluation of this C10-substituted analog revealed significant changes in binding affinities for ionotropic glutamate receptor subtypes, demonstrating that this position is also a key site for modulating the molecule's activity. nih.govlookchem.com

Table 1: Synthetic Analogues of Neodysiherbaine with Modifications at C8, C9, and C10

| Analog Name | Modification Details | Resulting Pharmacological Change | Reference |

|---|---|---|---|

| 8,9-dideoxy-neodysiherbaine (MSVIII-19) | Removal of both hydroxyl functional groups at the C8 and C9 positions. | Converted from a high-affinity agonist to a selective GluK1 receptor antagonist. | nih.govnih.gov |

| 10-hydroxymethyl-neodysiherbaine A | Addition of a hydroxymethyl (-CH₂OH) group at the C10 position. | Altered binding affinities for ionotropic glutamate receptor subtypes. | lookchem.com |

| C8 and C9 Deoxy Analogs | Systematic removal of hydroxyl groups at either C8 or C9. | Alters affinity and selectivity for kainate receptor subunits. | nih.gov |

| C8 and C9 Epimer Analogs | Inversion of the stereochemistry at the C8 and/or C9 positions. | Manipulates the orientation of substituents, affecting pharmacological profile. | nih.gov |

Manipulation of the l-Glutamate Congener

A pivotal strategy in the development of novel neodysiherbaine analogs has been the manipulation of the l-glutamate congener. nih.gov The compound this compound is a direct result of such a manipulation, where the stereochemistry of the glutamate backbone of neodysiherbaine is altered. nih.gov

Specifically, this compound is produced through the epimerization of chiral centers within the l-glutamate portion of the parent molecule, neodysiherbaine. nih.gov This synthetic modification disrupts the natural configuration of the glutamate backbone. nih.gov The result of this stereochemical change is a profound shift in pharmacological activity. While neodysiherbaine is a potent agonist at kainate receptors, this compound acts as a functional antagonist. nih.govnih.gov

Electrophysiological studies have demonstrated that this compound can inhibit glutamate-evoked currents from cells expressing GluK1 (GluR5) and GluK2 (GluR6) receptor subunits. nih.gov This makes it the first compound in this class to exhibit functional antagonist activity at both of these kainate receptor subunits without having concurrent activity at AMPA receptors. nih.gov This transformation from an agonist to a selective antagonist highlights the critical role of the glutamate congener's stereochemistry in determining the pharmacological outcome. The development of this compound serves as a key example of how manipulating the glutamate backbone can yield compounds with novel and potentially useful pharmacological profiles for studying kainate receptor function. nih.gov

Pharmacological Characterization and Receptor Interactions of 2,4 Epi Neodysiherbaine

Functional Antagonism at Ionotropic Glutamate (B1630785) Receptors

2,4-Epi-neodysiherbaine demonstrates functional antagonist activity at certain ionotropic glutamate receptors, distinguishing it from other related compounds. nih.gov Its action is characterized by the inhibition of glutamate-induced currents in specific receptor subunits. nih.gov

Selective Activity at Kainate Receptor (KAR) Subunits: GluK1 (GluR5) and GluK2 (GluR6)

Research has identified this compound as the first compound to exhibit functional antagonist activity on GluK1 (formerly GluR5) and GluK2 (formerly GluR6) kainate receptor subunits without affecting AMPA receptors. nih.govnih.gov Electrophysiological studies have shown that it inhibits glutamate-evoked currents in cells expressing either GluK1 or GluK2 receptors. nih.gov

Specifically, a 30 μM concentration of this compound was found to reduce glutamate-induced currents by approximately 70% in GluK1-expressing cells and by about 30% in cells expressing GluK2. nih.gov Further analysis of its inhibitory effects revealed IC₅₀ values of 7.5 μM for GluK1 receptors and 74 μM for GluK2 receptors. nih.govnih.gov This data underscores the compound's selective antagonist profile at these specific kainate receptor subunits. nih.govnih.gov

Lack of Detectable Activity on AMPA Receptor Subunits

A key feature of this compound's pharmacological profile is its lack of activity on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. nih.govnih.gov Even at a high concentration of 300 μM, this compound did not inhibit currents at GluR4(i) AMPA receptors. nih.gov This selectivity for kainate receptors over AMPA receptors is a notable characteristic of the compound. nih.gov

Absence of Agonist Activity on GluK1 and GluK2 Receptors

Patch-clamp assays have confirmed that this compound does not possess agonist activity at either GluK1 or GluK2 receptors. nih.gov Application of the compound at a concentration of 100 μM did not elicit any detectable current in cells expressing these receptor subunits. nih.gov This finding further solidifies its role as a functional antagonist, rather than an activator, at these kainate receptor subtypes. nih.gov

Receptor Binding Kinetics and Affinity Profiling

The interaction of this compound with kainate receptors has been further elucidated through binding assays, which have quantified its affinity for specific subunits and provided insights into its binding kinetics.

Micromolar Binding Affinity for GluK1 and GluK2 Subunits

Radioligand displacement assays have demonstrated that this compound has a micromolar binding affinity for the GluK1 and GluK2 kainate receptor subunits. nih.govtdl.org The compound was found to bind to the GluK1 subunit with a Kᵢ value of 559 nM. nih.gov Its affinity for the GluK2 subunit was lower, with a Kᵢ value of 6.7 μM. nih.gov Notably, the compound did not show any significant binding to the GluR7 kainate receptor subunit. nih.gov

| Receptor Subunit | Kᵢ Value |

|---|---|

| GluK1 (GluR5) | 559 nM |

| GluK2 (GluR6) | 6.7 µM |

Analysis of Dissociation and Association Rates

Interestingly, despite its relatively low binding affinity, this compound exhibits prolonged interactions with the receptors. nih.gov This is evidenced by a sustained desensitization of the receptor after a brief application of the compound, which suggests that the dissociation rate is slower than what might be predicted from its binding affinity alone. nih.gov The recovery from desensitization was observed to be marginally faster for GluK1 receptors compared to GluK2 receptors following application of this compound. nih.gov This prolonged receptor interaction suggests that the compound may stabilize the receptor in a desensitized state, making it an effective functional antagonist at concentrations lower than what would be expected based on its equilibrium binding affinity. nih.gov

Stabilization of a Stable, Ligand-Bound Desensitized State

The interaction of this compound with kainate receptors (KARs) leads to prolonged interactions that are not predicted by its relatively low binding affinity alone. nih.gov This extended interaction is demonstrated by a notable attenuation of the peak current amplitudes in response to subsequent test applications of glutamate following the application of the analog. nih.gov

When applied to cells expressing GluR5-2a receptors, this compound induces a desensitized state from which the receptor recovers. The recovery from this desensitization is marginally quicker compared to that induced by its stereoisomer, 4-epi-neodysiherbaine. nih.gov In contrast, when applied to GluR6a receptors, the recovery of current amplitudes after the application of this compound is slower. nih.gov These observations suggest that this compound can function as an antagonist for a specific subpopulation of kainate receptors, in part by promoting a long-lasting desensitized state. nih.gov

Electrophysiological Modulations of Glutamate-Evoked Currents

This compound functions as a functional antagonist at specific kainate receptor subunits, a characteristic demonstrated through whole-cell patch-clamp recordings on transiently transfected HEK-293-T/17 cells. nih.gov It has been shown to inhibit glutamate-evoked currents from cells expressing either GluR5-2a or GluR6a kainate receptors. nih.govnih.gov

Specifically, the application of 30 μM this compound resulted in a significant reduction of glutamate-induced currents. The effect was more pronounced on GluR5-2a receptors, where the current was reduced by approximately 70%, compared to a reduction of about 30% in GluR6a receptors at the same concentration. nih.gov Notably, this antagonist activity appears selective for kainate receptors, as even a high concentration of 300 μM this compound did not inhibit currents in cells expressing the AMPA receptor subunit GluR4(i). nih.gov This makes this compound a notable compound, as it exhibits functional antagonist activity on GluR5-2a and GluR6a KAR subunits without concurrent activity on AMPA receptor subunits. nih.gov

The inhibitory potency of this compound has been quantified through inhibition-response analysis, yielding specific IC50 values for different kainate receptor subunits. The IC50 value, which represents the concentration of an inhibitor required to reduce the response by half, was determined to be 7.5 μM for GluR5-2a receptors and 74 μM for GluR6a receptors. nih.gov This data highlights a preferential, though not exclusive, antagonist activity towards the GluR5-2a subunit. nih.gov In contrast, no significant inhibitory activity was observed at the AMPA receptor subunit GluR4(i). nih.gov

It was noted that the data from the GluR5-2a receptor recordings were not perfectly fit by a single component logistic curve, especially at lower concentrations of the compound. nih.gov This deviation could suggest more complex inhibitory mechanisms, such as intersubunit or interdimer cooperativity. nih.gov

Table 1: IC50 Values of this compound at Glutamate Receptor Subunits

| Receptor Subunit | IC50 (μM) |

|---|---|

| GluR5-2a | 7.5 |

| GluR6a | 74 |

| GluR4(i) (AMPA) | >300 |

Data sourced from inhibition-response analysis on recombinant receptors. nih.gov

During electrophysiological recordings, a phenomenon known as "run-down" can occur, where there is a progressive decrease in the amplitude of evoked currents with repeated agonist applications, independent of any antagonist. The analysis of this compound's effects considers this potential artifact. nih.gov

For the GluR5-2a receptor, the difficulty in fitting the inhibition-response data with a standard curve was hypothesized to be a possible artifact resulting from the run-down of the receptor currents. nih.gov To distinguish between the compound's inhibitory effect and current run-down, experiments compared the natural run-down of currents (with no analog) to the current amplitudes before and after the application of this compound. nih.gov For GluR5-2a receptors, both this compound and 4-epi-neodysiherbaine remained associated with the receptor for many minutes, as evidenced by the attenuation of glutamate-evoked currents. nih.gov However, the recovery of currents on GluR5-2a receptors was slightly faster after the application of this compound compared to its isomer. nih.gov

Molecular Modeling and Computational Approaches to Ligand Receptor Dynamics

Molecular Docking Simulations of 2,4-Epi-neodysiherbaine with Kainate Receptor Ligand-Binding Domains (LBDs)

Molecular docking simulations have been instrumental in predicting the binding orientation of this compound within the ligand-binding domains (LBDs) of kainate receptors, particularly the GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits. nih.govnih.gov These simulations place the this compound molecule into the binding pocket of the receptor's LBD to identify the most stable binding pose.

Studies have shown that this compound selectively displaces [³H]kainate from GluK1-2a and GluK2a subunits, indicating a direct interaction with the binding site. nih.gov The epimerization of the L-glutamate portion of the parent molecule, neodysiherbaine, to create this compound, results in a compound that retains a low affinity for GluK1 and GluK2 subunits. nih.gov This antagonist activity is a key feature that distinguishes it from many of its analogs. nih.gov

Molecular Dynamics Simulations for Conformational Analysis of KAR-Ligand Complexes

Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand complex, allowing researchers to observe the conformational changes over time. nih.govscielo.org.mx These simulations have been crucial in understanding the antagonist mechanism of this compound. nih.gov

Analysis of Receptor LBD Opening and Closing Mechanisms

A key finding from MD simulations is that the binding of this compound to the GluK1 LBD results in a significantly more open conformation compared to when an agonist like glutamate (B1630785) is bound. nih.gov The ligand-binding domain of ionotropic glutamate receptors is composed of two lobes (D1 and D2) that clamp down around an agonist to activate the ion channel. scielo.org.mxmdpi.com In the case of this compound, the degree of domain closure is reduced, which is a hallmark of antagonist activity. nih.govelifesciences.org This prevention of the full "clamshell" motion of the LBD is believed to be the primary mechanism by which this compound prevents channel activation. nih.gov

Conformational Changes Induced by Antagonist Binding

The binding of this compound induces specific conformational changes within the LBD that stabilize this open state. nih.govmdpi.com Unlike agonists that promote a compact, closed conformation of the LBD, this antagonist maintains a separation between the D1 and D2 domains. nih.govelifesciences.org The structural instability of the this compound-GluK1 complex in simulations, as evidenced by a loss of some canonical interactions, further supports its role as an antagonist. nih.gov This is consistent with the general principle that antagonists often bind in a manner that prevents the receptor from adopting its active conformation. elifesciences.orgmdpi.com

Identification of Key Amino Acid Residues Involved in Selective Binding and Antagonism

Computational studies have pinpointed specific amino acid residues within the kainate receptor LBDs that are critical for the binding and selective antagonism of this compound. nih.gov

Role of Specific Residues (e.g., Y489, E441) in GluK1 and GluK2 Interactions

In the GluK1 receptor (GluR5), residues Y489 and E441 have been identified as playing a crucial role in the interaction with this compound. nih.gov The interaction between the C8 and C9 hydroxyl groups of the ligand with these residues is thought to be a primary determinant of its weak affinity for both GluK1-2a and GluK2a subunits. nih.gov The loss of favorable hydrophobic packing with Y489 and other residues in the S1 domain is a significant factor contributing to the reduced affinity of related compounds. nih.gov These specific interactions, or lack thereof, are central to the compound's ability to act as a selective antagonist for GluK1 and GluK2 containing KARs. nih.gov

Table 1: Binding Affinities and Antagonist Activity of this compound

| Receptor Subunit | Binding Affinity (Ki) | Functional Activity | IC50 |

|---|---|---|---|

| GluK1 (GluR5-2a) | 2.4 µM nih.gov | Antagonist nih.gov | 7.5 µM nih.gov |

| GluK2 (GluR6a) | 7.7 µM nih.gov | Antagonist nih.gov | 74 µM nih.gov |

| AMPA Receptors | >100 µM nih.gov | No significant activity nih.gov | - |

Table 2: Key Interacting Residues for this compound

| Receptor Subunit | Key Residues | Nature of Interaction |

|---|---|---|

| GluK1 (GluR5) | Y489, E441 nih.gov | Weak interaction with C8 and C9 hydroxyls contributing to low affinity and antagonism. nih.gov |

Advanced Methodologies for Research on 2,4 Epi Neodysiherbaine

Quantitative Radioligand Displacement Assays for Binding Affinity Determination (e.g., [3H]kainate)

Quantitative radioligand displacement assays are a cornerstone for determining the binding affinity of compounds like 2,4-Epi-neodysiherbaine to their target receptors. nih.govnih.govwikipedia.org This technique involves using a radiolabeled ligand, such as [3H]kainate, which is known to bind to kainate receptors. nih.govpsu.edu

The assay is performed using membrane preparations from HEK-T/17 cells that have been engineered to express specific KAR subunits. nih.govnih.gov These membranes are incubated with a fixed concentration of [3H]kainate and varying concentrations of the unlabeled test compound, in this case, this compound. nih.gov The ability of this compound to displace the bound [3H]kainate is measured. nih.gov

This displacement allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. nih.gov For this compound, these assays revealed selective binding to GluR5-2a and GluR6a subunits with Ki values of 2.4 µM and 7.7 µM, respectively, and no significant binding to other KAR or AMPA receptor subunits. nih.gov

| Receptor Subunit | Ki (µM) for this compound |

| GluR5-2a | 2.4 |

| GluR6a | 7.7 |

| Other KAR/AMPAR | >100 |

| Data sourced from radioligand displacement assays. nih.gov |

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

To understand the functional consequences of this compound binding to its target receptors, whole-cell patch-clamp electrophysiology is employed. nih.govwikipedia.orgnih.gov This powerful technique allows for the direct measurement of ion currents flowing through receptor channels in a single cell. elifesciences.orgresearchgate.net

In these experiments, a glass micropipette forms a high-resistance seal with the membrane of a HEK-T/17 cell expressing specific KAR subunits. nih.govaxolbio.com The membrane patch is then ruptured, allowing the electrode to control the cell's membrane potential (voltage-clamp) and record the resulting ionic currents. wikipedia.orgnih.gov

Researchers first apply glutamate (B1630785), a natural agonist, to elicit a baseline current. nih.gov Subsequently, this compound is applied in the presence of glutamate to observe its effect on the current. nih.gov Studies have shown that this compound does not elicit a current on its own, indicating it is not an agonist. nih.gov Instead, it inhibits the currents evoked by glutamate, confirming its role as a functional antagonist at GluR5-2a and GluR6a receptors. nih.govtdl.org The concentration at which the compound inhibits 50% of the maximal response (IC50) can also be determined, with values of 7.5 µM for GluR5-2a and 74 µM for GluR6a receptors. nih.gov

| Receptor Subunit | IC50 (µM) of this compound | Effect |

| GluR5-2a | 7.5 | Antagonist |

| GluR6a | 74 | Antagonist |

| GluR4(i) AMPAR | >300 | No effect |

| Data obtained from whole-cell patch-clamp electrophysiology recordings. nih.gov |

Site-Directed Mutagenesis for Receptor Interaction Studies

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene. neb.comneb.comhpst.cz In the context of this compound research, this methodology is invaluable for identifying the specific amino acid residues within the kainate receptor that are crucial for its binding and antagonist activity. tdl.orgnih.govnih.gov

By systematically mutating individual amino acids in the ligand-binding domain of GluR5 and GluR6 subunits and then expressing these mutant receptors in a host system like HEK-T/17 cells, researchers can assess how these changes affect the binding affinity and functional response to this compound. tdl.orgnih.gov For instance, site-directed mutagenesis studies on the related compound neodysiherbaine revealed that two amino acid residues in the GluR6 binding cavity are critical for its selective affinity. tdl.org This approach provides detailed insights into the molecular interactions that govern the unique pharmacological profile of this compound. tdl.orgnih.gov

Application of NMR Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for determining the structure and stereochemistry of organic molecules like this compound. oup.comorganicchemistrydata.orgwordpress.com The altered stereochemistry of the L-glutamate backbone in this compound compared to neodysiherbaine was confirmed using NMR. nih.govrsc.org By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the precise three-dimensional arrangement of atoms can be established. oup.comwordpress.com

Furthermore, quantitative NMR (qNMR) serves as a powerful tool for assessing the purity of a synthesized compound. mdpi.commestrelab.comeurl-pesticides.eu By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the this compound sample can be accurately determined without the need for an identical reference standard. eurl-pesticides.euacs.org This is crucial for ensuring the reliability of data obtained in pharmacological assays. libretexts.org

Advanced Mass Spectrometry Techniques for Structural Elucidation of Minor Analogues

In the synthesis and isolation of natural products like neodysiherbaine and its analogues, minor, structurally related impurities can often be present. nih.gov Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are essential for the structural elucidation of these minor analogues. numberanalytics.commdpi.comnih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. mdpi.comchromatographyonline.com Tandem MS involves the fragmentation of a selected parent ion, and the resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure. numberanalytics.comchromatographyonline.com Techniques like hydrogen/deuterium exchange mass spectrometry can further help in identifying the number of exchangeable hydrogens, aiding in the differentiation of isomers. chromatographyonline.com These methods are critical for identifying and characterizing novel analogues that may possess unique pharmacological properties. anu.edu.au

Future Directions and Research Perspectives for 2,4 Epi Neodysiherbaine

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of 2,4-Epi-neodysiherbaine, an epimer of the marine toxin neodysiherbaine (neoDH), has provided significant insights into the structure-activity relationships (SAR) governing ligand interaction with kainate receptors. nih.govnih.gov The antagonist activity of this compound, in contrast to the agonist properties of most neodysiherbaine analogues, underscores the critical role of stereochemistry at the C2 and C4 positions in determining pharmacological function. nih.govnih.gov

Future design strategies for next-generation analogues will likely focus on systematic modifications of the this compound scaffold to enhance potency and refine selectivity for specific kainate receptor subunits. Key areas for synthetic exploration include:

Modification of the C8 and C9 substituents: Studies on dysiherbaine and neodysiherbaine analogues have shown that the functional groups at the C8 and C9 positions are critical determinants of subtype selectivity among kainate receptors. nih.gov The synthesis of novel analogues of this compound with varied substituents at these positions could yield compounds with improved affinity and selectivity.

Exploration of alternative bicyclic cores: While the perhydrofuranopyran bicyclic ring system is a hallmark of the dysiherbaine family, the synthesis of analogues with modified core structures could lead to novel pharmacological properties. nih.gov

Introduction of conformational constraints: The rigid structure of this compound contributes to its selectivity. Introducing further conformational constraints through the synthesis of new bridged or spirocyclic analogues could lead to even higher selectivity for individual kainate receptor subtypes.

These synthetic efforts will be guided by the growing body of structural information on ligand-kainate receptor interactions, aiming to create a new generation of pharmacological tools with unparalleled precision. nih.gov

Exploration of this compound as a Tool for Understanding Kainate Receptor Physiology in Neural Circuits

This compound's selective antagonist activity at GluK1 (formerly GluR5) and GluK2 (formerly GluR6) containing kainate receptors, without significant activity at AMPA receptors, makes it an invaluable tool for dissecting the physiological roles of these specific receptor subtypes in the central nervous system. nih.govtdl.orgnih.gov Its utility as a research tool stems from its ability to pharmacologically isolate and probe the function of GluK1 and GluK2 receptors in complex neural circuits.

Future research can leverage this compound to investigate:

The contribution of GluK1 and GluK2 receptors to synaptic transmission and plasticity: By selectively blocking these receptor subtypes, researchers can elucidate their specific roles in processes such as long-term potentiation (LTP) and long-term depression (LTD) at various synapses. researchgate.net

The involvement of specific kainate receptor subtypes in neurological and psychiatric disorders: Given that kainate receptor antagonists have shown therapeutic potential in preclinical models of epilepsy and pain, this compound can be used to determine the specific contribution of GluK1 and GluK2 subunits to the pathophysiology of these conditions. nih.govnorthwestern.edu

The localization and trafficking of GluK1 and GluK2 receptors: The ability to selectively block these receptors can aid in studies aimed at understanding their subcellular distribution and dynamic regulation in neurons.

The application of this compound in electrophysiological and neuropharmacological studies will undoubtedly provide a deeper understanding of the nuanced roles of kainate receptors in brain function and disease.

Integration of Multiscale Computational Approaches with High-Throughput Experimental Screening

The future development and characterization of this compound analogues will benefit significantly from the integration of computational modeling and high-throughput screening (HTS) methodologies. nih.govmanuscriptpoint.com This synergistic approach can accelerate the discovery of new ligands with desired pharmacological profiles.

Computational approaches can be employed to:

Develop quantitative structure-activity relationship (QSAR) models: By analyzing the existing data on neodysiherbaine analogues, QSAR models can be built to predict the activity of novel, untested compounds. mdpi.com

Perform molecular docking and dynamics simulations: These methods can provide insights into the binding modes of this compound and its analogues at the atomic level, guiding the design of new compounds with improved affinity and selectivity. nih.gov

Conduct virtual screening of large chemical libraries: In silico screening can be used to identify promising candidates for synthesis and biological evaluation from vast virtual libraries, thereby streamlining the drug discovery process.

High-throughput screening platforms can then be utilized for:

Rapidly assessing the activity of newly synthesized analogues: HTS assays can be developed to measure the binding affinities and functional effects of a large number of compounds on different kainate receptor subtypes in a time- and cost-effective manner.

Identifying hits from compound libraries: HTS can be used to screen diverse chemical libraries for novel scaffolds that exhibit antagonist activity at kainate receptors.

The iterative cycle of computational design, chemical synthesis, and high-throughput biological evaluation will be a powerful engine for the discovery of next-generation kainate receptor modulators based on the this compound template.

Investigating the Role of this compound in Modulating Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov Kainate receptors are known to play a modulatory role in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.gov However, the specific contributions of different kainate receptor subtypes to these processes are not fully understood.

This compound, with its selective antagonism of GluK1 and GluK2 receptors, provides a unique opportunity to investigate the role of these specific subunits in synaptic plasticity. nih.gov Future studies could involve:

Examining the effects of this compound on LTP and LTD in different brain regions: By applying this compound during the induction or expression of synaptic plasticity in hippocampal or cortical slices, researchers can determine the necessity of GluK1 and/or GluK2 receptor activation for these processes.

Investigating the downstream signaling pathways affected by this compound: Studies can explore how the blockade of GluK1 and GluK2 receptors by this compound influences intracellular signaling cascades that are known to be involved in synaptic plasticity.

Exploring the role of GluK1 and GluK2 receptors in metaplasticity: Metaplasticity, the plasticity of synaptic plasticity, is a crucial mechanism for maintaining the stability of neural circuits. This compound can be used to probe the involvement of specific kainate receptor subtypes in these higher-order forms of plasticity.

These investigations will not only enhance our understanding of the fundamental mechanisms of learning and memory but may also provide insights into how kainate receptor dysfunction contributes to cognitive deficits in various neurological disorders.

Potential for Derivatization to Fluorescent or Photoaffinity Probes

The development of chemical tools such as fluorescent and photoaffinity probes is essential for the detailed study of receptor biology. nih.gov The derivatization of this compound into such probes represents a promising avenue for future research.

Fluorescent probes incorporating the this compound scaffold could be used to:

Visualize the distribution of GluK1 and GluK2 receptors in living cells and tissues: This would provide valuable information about the subcellular localization and trafficking of these receptors in real-time.

Develop fluorescence-based assays for high-throughput screening: A fluorescent ligand could facilitate the development of binding assays that are more sensitive and amenable to automation than traditional radioligand binding assays.

The synthesis of such probes would involve the attachment of a suitable fluorophore to a position on the this compound molecule that does not interfere with its binding to kainate receptors. ubc.ca

Photoaffinity probes are powerful tools for identifying the binding partners of a ligand and for mapping the ligand-binding site of a receptor. nih.gov A photoaffinity analogue of this compound could be synthesized by incorporating a photoreactive group, such as a diazirine or an azide, into the molecule. nih.gov Upon photoactivation, this probe would form a covalent bond with nearby amino acid residues in the binding pocket of the kainate receptor. Subsequent proteomic analysis could then be used to identify the labeled residues, providing a detailed map of the ligand-binding site.

The development of these advanced chemical probes derived from this compound will open up new avenues for investigating the molecular and cellular biology of kainate receptors with unprecedented detail.

Q & A

Q. How can researchers address contradictions in reported data on this compound’s receptor selectivity?

- Perform root-cause analysis by comparing experimental conditions (e.g., buffer pH, temperature) across studies. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate results. Incorporate sensitivity analyses to test assumptions in dose-response models .

Q. What statistical approaches are optimal for analyzing dose-response relationships in neuropharmacological studies?

- Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for group comparisons. Consult statisticians early to ensure power analysis aligns with sample size requirements .

Q. How should novel synthetic pathways for this compound be validated to ensure reproducibility?

- Publish step-by-step protocols in the main text, including reaction stoichiometry and purification steps. Provide raw spectral data (e.g., IR, mass spectrometry) in supplementary files. Use third-party laboratories for independent replication .

Q. What strategies mitigate bias in preclinical studies evaluating the compound’s neuroprotective effects?

- Implement blinding during data collection and analysis. Use randomized animal allocation and include vehicle controls. Pre-register study designs on platforms like Open Science Framework to reduce publication bias .

Data Management and Ethical Considerations

Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound?

- Anonymize datasets by removing identifiers and aggregating raw data. Use repositories like Zenodo or ChEMBL, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Conduct data protection impact assessments (DPIAs) prior to sharing .

Q. What are key criteria for assessing the quality of experimental data in toxicity studies?

Q. How should conflicting results in metabolic stability assays be resolved?

- Compare incubation conditions (e.g., liver microsome sources, cofactor concentrations). Validate findings using in vivo pharmacokinetic models. Apply mixed-effects models to account for interspecies variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.